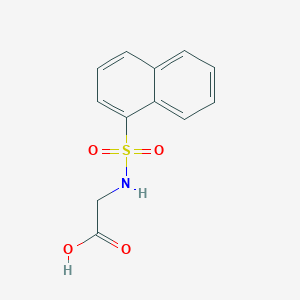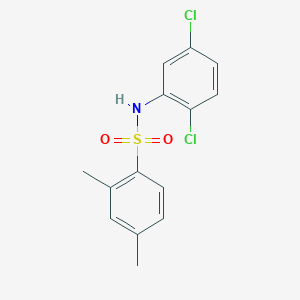
N-(1-Naphthylsulfonyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Naphthylsulfonyl)glycine, also known as NSG, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of glycine and is mostly used as a tool in chemical biology, biochemistry, and medicinal chemistry.
作用机制
N-(1-Naphthylsulfonyl)glycine works by blocking the active site of enzymes and proteins, which inhibits their function. It binds to the active site of enzymes and proteins, preventing them from interacting with their substrates. This mechanism of action has been used to study the function of enzymes and proteins in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects on cells and tissues. It has been shown to inhibit the growth of cancer cells and reduce the risk of diabetes. This compound has also been shown to have anti-inflammatory effects, which can help in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
N-(1-Naphthylsulfonyl)glycine has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be easily modified to suit the needs of the experiment. This compound has also been shown to be stable in various conditions, which makes it suitable for long-term experiments.
However, this compound also has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. This compound can also be difficult to work with due to its hydrophobic nature, which can make it difficult to dissolve in water-based solutions.
未来方向
There are several future directions for N-(1-Naphthylsulfonyl)glycine research. One direction is the development of this compound-based drugs for the treatment of cancer and other diseases. Another direction is the use of this compound in the development of new tools for chemical biology and biochemistry. This compound can also be used to study the function of enzymes and proteins in various biological processes.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been used as a tool in chemical biology, biochemistry, and medicinal chemistry to study the function of enzymes and proteins. This compound has shown promising results in inhibiting the growth of cancer cells and reducing the risk of diabetes. However, this compound also has some limitations for lab experiments, which can limit its use in certain experiments. There are several future directions for this compound research, including the development of this compound-based drugs and the use of this compound in the development of new tools for chemical biology and biochemistry.
合成方法
N-(1-Naphthylsulfonyl)glycine can be synthesized by the reaction of 1-naphthalenesulfonyl chloride and glycine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with a strong acid to obtain the final product. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
科学研究应用
N-(1-Naphthylsulfonyl)glycine has been extensively used in scientific research due to its potential applications in various fields. It has been used as a tool in chemical biology and biochemistry to study the function of enzymes and proteins. This compound has been used to modify the activity of enzymes by blocking their active sites, which has helped in understanding their role in various biological processes.
This compound has also been used in medicinal chemistry to develop drugs that target specific enzymes and proteins. It has been used in the development of drugs for cancer, diabetes, and other diseases. This compound has shown promising results in inhibiting the growth of cancer cells and reducing the risk of diabetes.
属性
分子式 |
C12H11NO4S |
|---|---|
分子量 |
265.29 g/mol |
IUPAC 名称 |
2-(naphthalen-1-ylsulfonylamino)acetic acid |
InChI |
InChI=1S/C12H11NO4S/c14-12(15)8-13-18(16,17)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,13H,8H2,(H,14,15) |
InChI 键 |
XRQQHZFWAKIKQH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-phenyl-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B280757.png)
![N-{3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280761.png)
![N-{3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthyl}-4-methylbenzenesulfonamide](/img/structure/B280762.png)
![N-{3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280763.png)
![N-acetyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280764.png)
![N-acetyl-4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B280765.png)
![Methyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280767.png)
![Methyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280768.png)
![4-fluoro-N-[4-hydroxy-3-(phenylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B280769.png)
![N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methylbenzenesulfonamide](/img/structure/B280770.png)
![4-fluoro-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B280774.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide](/img/structure/B280776.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B280777.png)
